molecular formula C18H14N4O5 B5705361 1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide

1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide

Cat. No. B5705361
M. Wt: 366.3 g/mol
InChI Key: XBLUXMAPZAGZNA-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of indole, which is a common structural motif found in many natural products and synthetic compounds. The unique structure of 1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide makes it a promising candidate for use in various scientific research fields.

Mechanism of Action

The mechanism of action of 1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Biochemical and Physiological Effects
1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has also been shown to have anti-inflammatory and antioxidant properties. Studies have also suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide in lab experiments is its potent anticancer activity. This makes it a promising candidate for use in cancer research. Additionally, this compound has a unique structure that may allow it to interact with biological targets in novel ways. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are many possible future directions for research on 1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide. One area of interest is the development of new synthetic methods for producing this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Other possible future directions include exploring the use of this compound in the treatment of neurological disorders and investigating its potential as a therapeutic agent for other diseases.

Synthesis Methods

1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide can be synthesized using a variety of methods. One common method involves the reaction of 1-methylindole-3-carboxaldehyde with 6-nitro-1,3-benzodioxole-5-carboxylic acid hydrazide in the presence of a suitable catalyst. The resulting product can then be purified using standard chromatographic techniques.

Scientific Research Applications

1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

1-methyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5/c1-21-9-13(12-4-2-3-5-14(12)21)18(23)20-19-8-11-6-16-17(27-10-26-16)7-15(11)22(24)25/h2-9H,10H2,1H3,(H,20,23)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLUXMAPZAGZNA-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N/N=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-indole-3-carbohydrazide

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